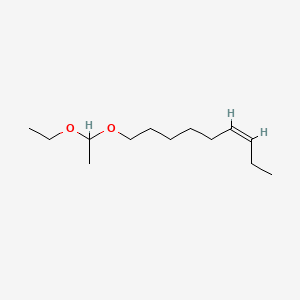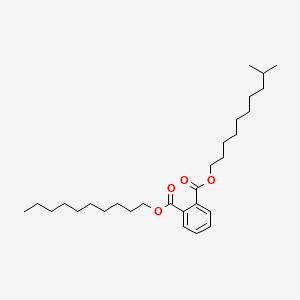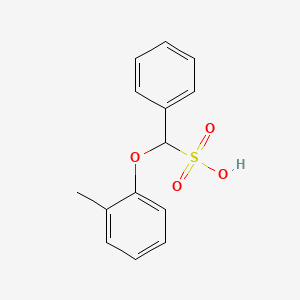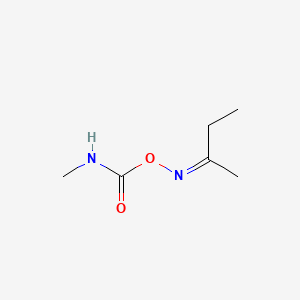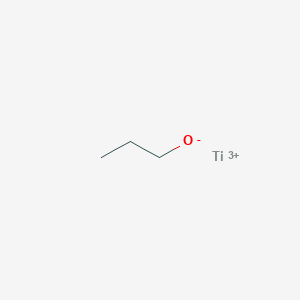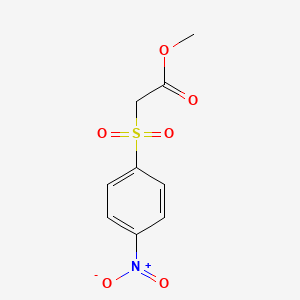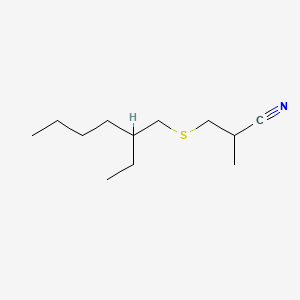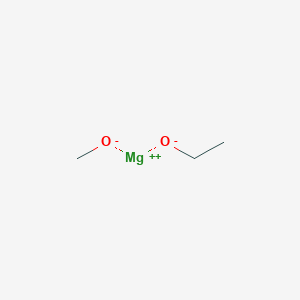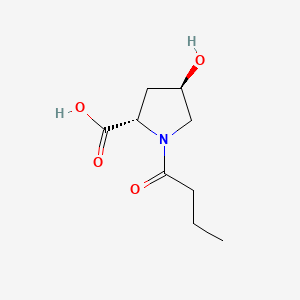
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: is a chemical compound with the molecular formula C9H15NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline typically involves the following steps:
Starting Material: : The synthesis begins with L-proline as the starting material.
Protection of Amino Group: : The amino group of L-proline is protected using a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group.
Alkylation: : The protected L-proline undergoes alkylation with 1-oxobutyl chloride to introduce the 1-oxobutyl group.
Deprotection: : The protecting group is removed to yield the final product, This compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthesis pathway to enhance efficiency and yield. Techniques such as microbial cell factories can be employed to produce the compound at a larger scale. For instance, optimizing the carbon metabolism in Escherichia coli has been shown to improve the production of trans-4-hydroxyproline, a related compound.
Chemical Reactions Analysis
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The carbonyl group can be reduced to form an alcohol.
Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of this compound carboxylic acid.
Reduction: : Formation of this compound alcohol.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: has several applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of other chemical compounds.
Biology: : The compound can be used to study protein structure and function due to its structural similarity to proline.
Industry: : It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which trans-4-Hydroxy-1-(1-oxobutyl)-L-proline exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in these interactions, affecting the compound's binding affinity and biological activity.
Comparison with Similar Compounds
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: is similar to other proline derivatives, such as trans-4-hydroxyproline and cis-4-hydroxyproline . its unique structural features, such as the 1-oxobutyl group, make it distinct in terms of reactivity and applications.
List of Similar Compounds
trans-4-Hydroxyproline
cis-4-Hydroxyproline
trans-4-Hydroxy-L-proline
cis-4-Hydroxy-L-proline
Properties
CAS No. |
85482-86-6 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2S,4R)-1-butanoyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-2-3-8(12)10-5-6(11)4-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 |
InChI Key |
POHGHGLKBPAVNJ-RQJHMYQMSA-N |
Isomeric SMILES |
CCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
Canonical SMILES |
CCCC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



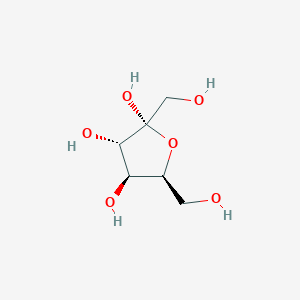
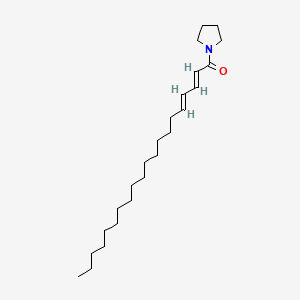
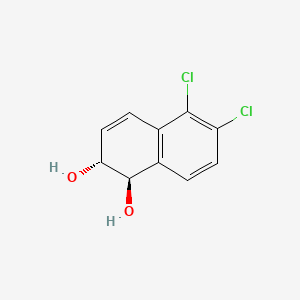
![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
